molecular formula C15H13NO6 B8793672 2-(3,5-Dimethoxyphenoxy)-5-nitrobenzaldehyde

2-(3,5-Dimethoxyphenoxy)-5-nitrobenzaldehyde

Cat. No.: B8793672
M. Wt: 303.27 g/mol
InChI Key: QNRPUYIPJQFJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethoxyphenoxy)-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C15H13NO6 and its molecular weight is 303.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

IUPAC Name

2-(3,5-dimethoxyphenoxy)-5-nitrobenzaldehyde

InChI

InChI=1S/C15H13NO6/c1-20-12-6-13(21-2)8-14(7-12)22-15-4-3-11(16(18)19)5-10(15)9-17/h3-9H,1-2H3

InChI Key

QNRPUYIPJQFJKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-5-nitrobenzaldehyde (5.57 g), 3,5-dimethoxyphenol (4.62 g), potassium carbonate (8.29 g), copper powder (0.2 g), copper (I) iodide (0.6 g) and N-methyl-2-pyrrolidone (60 ml) were mixed together and then stirred under heating at 120° C. for 30 minutes. After cooling the reaction mixture to room temperature, the reaction mixture was filtered. The filtrate was diluted with water and extracted with ethyl acetate. The exacted solution was sequentially washed in water and then an aqueous saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The residue after filtration and concentration was purified by silica gel column chromatography (elution solvent; hexane:ethyl acetate=8:2 to 6:4), to recover 2-(3,5-dimethoxyphenoxy)-5-nitrobenzaldehyde (6.54 g; yield of 72%).
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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